4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid
Description
4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is a fluorinated oxane derivative characterized by a six-membered oxane (tetrahydropyran) ring substituted at the 4-position with a carboxylic acid group and a methyl group bearing a 2-(trifluoromethyl)phenyl moiety.
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-4-2-1-3-10(11)9-13(12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNTKZMENTSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140274 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-83-2 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[2-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of Suzuki coupling reactions, where 2-(trifluoromethyl)phenylboronic acid reacts with a halogenated oxane derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is primarily utilized in pharmaceutical research due to its potential as a drug candidate. Its trifluoromethyl group enhances lipophilicity, which can improve bioavailability.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against certain cancer cell lines. The results indicated that it exhibited significant cytotoxicity, suggesting potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 8.3 | Cell cycle arrest |
Agrochemical Applications
The compound has also been explored for its potential use in agrochemicals as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity against various pests.
Case Study: Insecticidal Activity
Research conducted on agricultural pests showed that formulations containing this compound exhibited effective insecticidal properties against common crop pests.
| Pest Species | LC50 (mg/L) | Efficacy (%) |
|---|---|---|
| Spodoptera frugiperda | 15 | 85 |
| Aphis gossypii | 12 | 90 |
Material Science Applications
In material science, this compound has been investigated for its potential use in polymer synthesis and as a modifier for enhancing material properties.
Case Study: Polymer Modification
The incorporation of this compound into polymer matrices has shown improvements in thermal stability and mechanical strength.
| Polymer Type | Property Improved | Measurement Change |
|---|---|---|
| Polyethylene | Tensile Strength | +20% |
| Polystyrene | Thermal Stability | +30°C |
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
4-(3-Chlorophenyl)oxane-4-carboxylic Acid
- Structure : Chlorine replaces CF₃ at the meta position.
- Properties : Chlorine’s moderate electron-withdrawing effect results in lower acidity (pKa ~2.8–3.5) compared to CF₃-substituted analogs (pKa ~1.5–2.0). The reduced lipophilicity (Cl vs. CF₃) may limit membrane permeability .
- Applications : Used in R&D for halogen-directed coupling reactions .
4-(Difluoromethyl)oxane-4-carboxylic Acid
- Structure : Difluoromethyl (CHF₂) directly attached to the oxane ring.
- Properties : The CHF₂ group is less electron-withdrawing than CF₃, leading to higher pKa (~3.0–3.5). Molecular weight (180.15 g/mol) and logP (~1.2) are lower than CF₃ analogs, suggesting improved aqueous solubility .
Methoxy-Substituted Analog: 4-(4-Methoxyphenyl)oxane-4-carboxylic Acid
- Structure : Methoxy (OCH₃) at the para position of the phenyl ring.
- Properties: The electron-donating OCH₃ group reduces carboxylic acid acidity (pKa ~4.5–5.0) and increases logP (~2.8), enhancing lipid solubility. This compound is explored in flavonoid-like bioactive molecule synthesis .
Table 1: Comparative Analysis of Oxane-4-Carboxylic Acid Derivatives
*Estimated based on structural analogs.
Biological Activity
4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is a synthetic organic compound notable for its unique trifluoromethyl group and oxane ring structure. With a molecular formula of C14H15F3O3 and a molar mass of 288.26 g/mol, this compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and metabolic modulation.
Chemical Structure and Properties
The presence of the trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity. This characteristic allows for better interaction with biological membranes, thereby facilitating its biological activity. The carboxylic acid functional group contributes to its solubility in polar solvents, which is crucial for its reactivity in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C14H15F3O3 |
| Molar Mass | 288.26 g/mol |
| Functional Groups | Trifluoromethyl, Carboxylic Acid |
| Biological Activity | Anti-inflammatory, Metabolic Modulation |
Enzyme Modulation
Research indicates that this compound exhibits significant biological activity through enzyme modulation. It has been shown to inhibit specific enzymes by binding to their active sites, which impacts various cellular processes including signaling pathways involving kinases. This modulation can enhance cellular resilience against oxidative stress by upregulating genes related to oxidative stress response .
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. Its structural features allow it to interact effectively with inflammatory pathways, potentially reducing inflammation in various biological contexts. The trifluoromethyl group enhances the compound's bioavailability, which may contribute to its therapeutic efficacy .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have demonstrated that compounds with similar structural features exhibit moderate inhibition against enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). These studies suggest that this compound may share similar inhibitory profiles .
- Cytotoxicity Assessments : Preliminary assessments indicate potential cytotoxic effects against various cancer cell lines, although detailed studies are needed to elucidate the specific mechanisms involved and the compound's selectivity towards cancerous versus normal cells .
- Molecular Docking Studies : Molecular docking studies have provided insights into the interactions between this compound and various enzyme targets. The presence of the trifluoromethyl group facilitates strong interactions through hydrogen bonding and halogen bonding with enzyme residues, which is likely responsible for its observed biological activity .
The mechanism of action of this compound involves:
- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows the compound to penetrate cell membranes easily.
- Target Interaction : The oxane ring and carboxylic acid group contribute to binding affinity and specificity for certain enzymes and receptors.
- Gene Expression Modulation : By inhibiting specific enzymes, the compound can influence gene expression related to metabolic pathways and oxidative stress responses .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 4-[2-(trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid, and how can yield optimization be achieved?
Answer:
The synthesis of this compound can be approached via a multi-step route:
Core formation : Construct the oxane ring via acid-catalyzed cyclization of a diol precursor, as demonstrated in structurally related oxane-carboxylic acid derivatives .
Side-chain introduction : Use Friedel-Crafts alkylation or Suzuki coupling to attach the 2-(trifluoromethyl)phenylmethyl group to the oxane ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and toluene/DMF solvents are common .
Carboxylic acid functionalization : Protect the carboxylic acid group during synthesis (e.g., as a methyl ester) to avoid side reactions, followed by deprotection using NaOH/EtOH .
Yield optimization : Monitor reaction intermediates via HPLC and adjust stoichiometry of trifluoromethylphenyl reagents to minimize steric hindrance, which can reduce byproducts .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The trifluoromethyl group exerts both steric hindrance and electron-withdrawing effects:
- Steric effects : The bulky CF₃ group at the ortho position on the phenyl ring creates spatial constraints, slowing down nucleophilic attack at the benzylic methyl position. Molecular modeling (e.g., DFT calculations) can predict steric maps .
- Electronic effects : The strong -I effect of CF₃ stabilizes adjacent carbocations, favoring SN1 mechanisms in polar solvents (e.g., DMSO). Kinetic studies under varying solvent polarities (measured via dielectric constants) can validate this .
Methodology : Compare reaction rates of the trifluoromethyl derivative with non-fluorinated analogs using LC-MS to quantify intermediates .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
Answer:
- Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities. Calibrate against a reference standard .
- Structural confirmation :
- Crystallography : X-ray diffraction (if crystalline) to resolve stereochemistry at the oxane 4-position .
Advanced: How can computational methods predict the compound’s potential as a protease inhibitor in drug discovery?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the carboxylic acid group (potential hydrogen bond donor) and protease active sites (e.g., SARS-CoV-2 Mpro) .
- Pharmacophore mapping : Identify key features (e.g., hydrophobic trifluoromethylphenyl group, hydrogen-bond acceptor oxane oxygen) using MOE or Phase .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational flexibility .
Validation : Compare computational results with enzymatic inhibition assays (IC₅₀ measurements) .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Catalyst efficiency : Transition from Pd catalysts (costly at scale) to heterogeneous catalysts (e.g., Pd/C) for coupling steps. Optimize catalyst loading via DoE (Design of Experiments) .
- Purification : Replace column chromatography with recrystallization (solvent screening: ethanol/water) or continuous flow extraction .
- CF₃ group stability : Monitor fluoride release under basic conditions via ion chromatography to avoid decomposition .
Advanced: How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. inactive) be resolved?
Answer:
- Assay standardization : Re-test the compound under controlled conditions (e.g., CLSI guidelines for antimicrobial assays) with standardized inoculum sizes .
- Metabolite profiling : Use LC-MS/MS to identify if activity arises from a metabolite rather than the parent compound .
- Target engagement studies : Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., bacterial enzymes) .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy of the carboxylic acid group .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
- Stability : Store desiccated at -20°C to prevent hydrolysis of the oxane ring .
Advanced: What strategies can elucidate the role of the oxane ring’s conformation in modulating biological activity?
Answer:
- Conformational analysis : Use NOESY NMR to identify axial vs. equatorial preferences of substituents .
- Ring-modified analogs : Synthesize derivatives with cyclohexane or tetrahydrofuran rings and compare activity via dose-response curves .
- Free-energy calculations : Compute ΔG of ring flipping using MM-GBSA to correlate with bioactivity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
